molecular formula C17H19N3O3S B12753051 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid CAS No. 38233-66-8

4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid

Cat. No.: B12753051
CAS No.: 38233-66-8
M. Wt: 345.4 g/mol
InChI Key: GZGPWLMGYIJBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid is a complex organic compound characterized by the presence of a pyrrolidine ring, a methyl group, and an azo linkage. This compound is notable for its unique structural features, which include multiple aromatic rings and a sulfonic acid group. These characteristics make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Azo Coupling Reaction: The azo linkage is formed by coupling a diazonium salt with an aromatic amine. This reaction is usually carried out under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity, leading to downstream signaling effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonic acid
  • 4-((3-Methylphenyl)azo)benzenesulfonic acid
  • 4-((4-(1-Pyrrolidinyl)phenyl)azo)benzenesulfonic acid

Uniqueness

4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid is unique due to the presence of the pyrrolidine ring and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

38233-66-8

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

4-[(3-methyl-4-pyrrolidin-1-ylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C17H19N3O3S/c1-13-12-15(6-9-17(13)20-10-2-3-11-20)19-18-14-4-7-16(8-5-14)24(21,22)23/h4-9,12H,2-3,10-11H2,1H3,(H,21,22,23)

InChI Key

GZGPWLMGYIJBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.